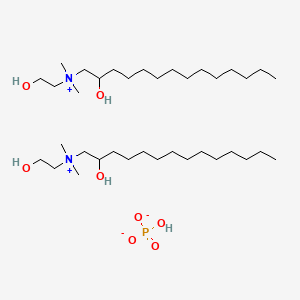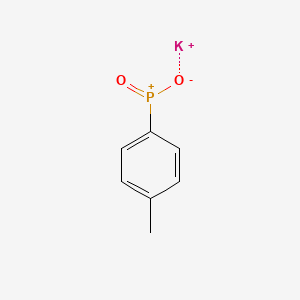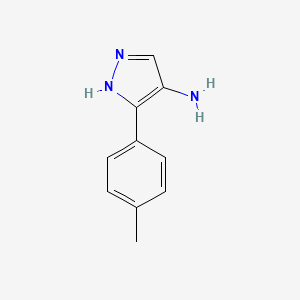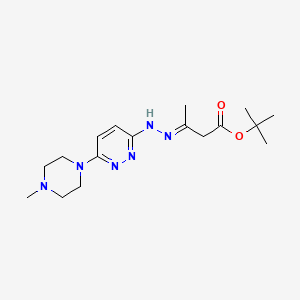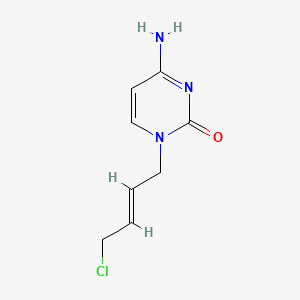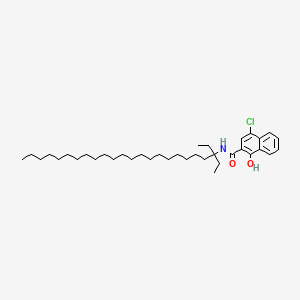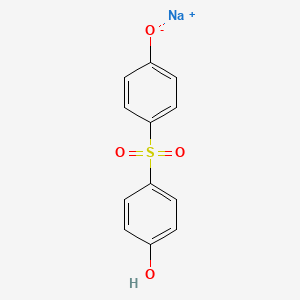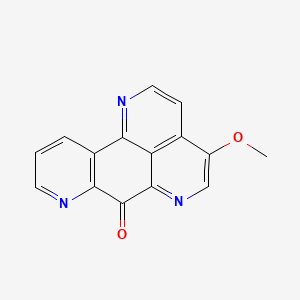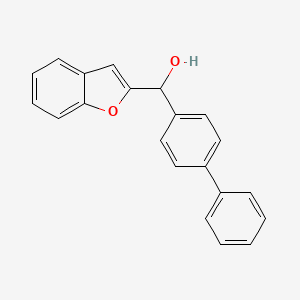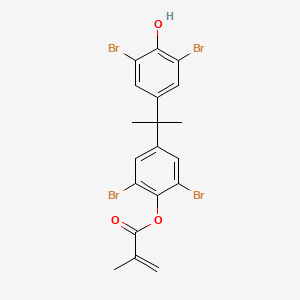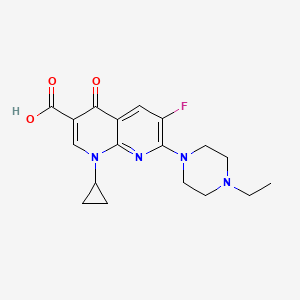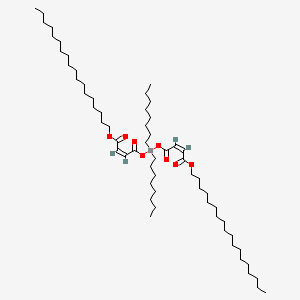
Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate is a complex organic compound with a unique structure that includes multiple functional groups and a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of dioctyl esters, followed by the introduction of trioxo and trioxa groups. The final step involves the incorporation of the tin atom under controlled conditions to ensure the desired configuration and stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced tin species and other derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce different tin-containing species.
Scientific Research Applications
Chemistry
In chemistry, Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new materials and compounds.
Biology
The compound has potential applications in biology, particularly in the study of tin-containing biomolecules. Its ability to interact with biological systems can provide insights into the role of tin in biological processes.
Medicine
In medicine, the compound’s unique properties may be explored for developing new therapeutic agents. Its interactions with biological molecules could lead to the discovery of novel drugs or diagnostic tools.
Industry
Industrially, this compound can be used in the production of specialized materials, such as coatings and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Octadecyl oleate: A similar compound with a simpler structure, used in various industrial applications.
Stearyl oleate: Another related compound with applications in cosmetics and lubricants.
Octadecyl palmitate: Used in the production of personal care products and as a lubricant.
Uniqueness
Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate is unique due to its complex structure, which includes multiple functional groups and a tin atom. This complexity allows it to participate in a wider range of chemical reactions and applications compared to simpler compounds like octadecyl oleate or stearyl oleate.
Properties
CAS No. |
62480-03-9 |
|---|---|
Molecular Formula |
C60H112O8Sn |
Molecular Weight |
1080.2 g/mol |
IUPAC Name |
4-O-[[(Z)-4-octadecoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-octadecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C22H40O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-5-7-8-6-4-2;/h2*18-19H,2-17,20H2,1H3,(H,23,24);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*19-18-;;; |
InChI Key |
CHOXPWSDXIXQDY-YPKQJYFLSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


